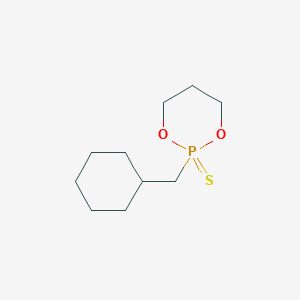
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This specific compound is notable for its unique structure, which includes a six-membered ring containing both oxygen and phosphorus atoms, as well as a cyclohexylmethyl group and a sulfur atom.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide typically involves the reaction of a suitable phosphorus precursor with a cyclohexylmethyl group and a sulfur source. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with cyclohexylmethanol and sulfur to form the desired compound. The reaction is usually carried out under controlled conditions, such as in an inert atmosphere and at a specific temperature range, to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used as an additive in lubricants and other industrial products to enhance their performance and stability.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its action include oxidative stress pathways, where the compound can act as an antioxidant, and inflammatory pathways, where it can inhibit the production of pro-inflammatory molecules.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-sulfide: This compound has a methoxy group instead of a cyclohexylmethyl group, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-sulfide: The presence of a chlorine atom in this compound makes it more reactive in substitution reactions.
1,3,2-Dioxaphosphorinane, 2-mercapto-, 2-sulfide: This compound contains a mercapto group, which imparts different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexylmethyl group with the reactivity of the sulfur atom, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
651727-28-5 |
|---|---|
Formule moléculaire |
C10H19O2PS |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H19O2PS/c14-13(11-7-4-8-12-13)9-10-5-2-1-3-6-10/h10H,1-9H2 |
Clé InChI |
GWERLUAYJNXHJG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CP2(=S)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
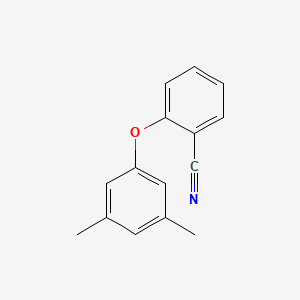
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
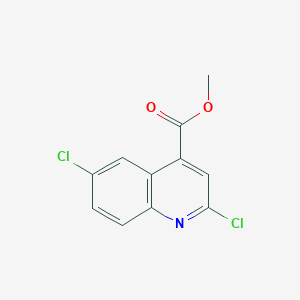
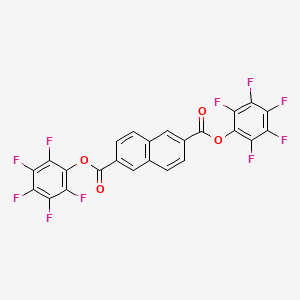

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
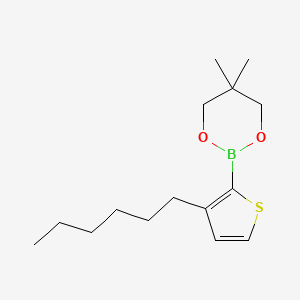
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
